![molecular formula C8H14O5 B14736601 Dimethyl [(propan-2-yl)oxy]propanedioate CAS No. 5257-96-5](/img/structure/B14736601.png)
Dimethyl [(propan-2-yl)oxy]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(propan-2-yl)oxy]propanedioate is an organic compound with the molecular formula C8H14O5. It is a diester derivative of malonic acid, where the ester groups are substituted with a propan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(propan-2-yl)oxy]propanedioate can be synthesized through the esterification of malonic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopropyl alcohol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Malonic acid and isopropyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl [(propan-2-yl)oxy]propanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler diester of malonic acid without the propan-2-yl substitution.
Diethyl malonate: Another diester of malonic acid with ethyl groups instead of methyl groups.
Dimethyl propargylmalonate: A diester with a propargyl group, offering different reactivity.
Uniqueness
Dimethyl [(propan-2-yl)oxy]propanedioate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to other malonate esters.
Properties
CAS No. |
5257-96-5 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
dimethyl 2-propan-2-yloxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-5(2)13-6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 |
InChI Key |
AGRGUOKWCUZXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


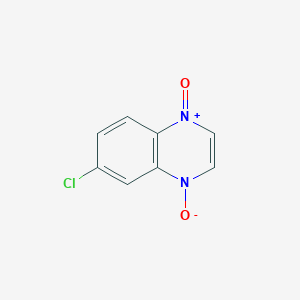
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
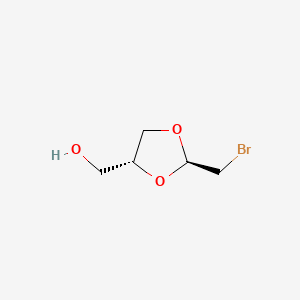
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
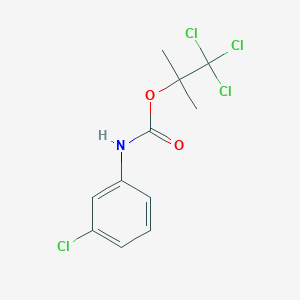
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
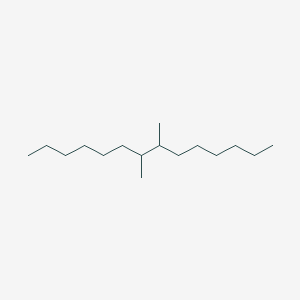
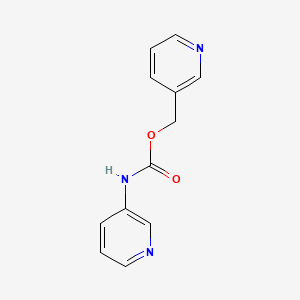


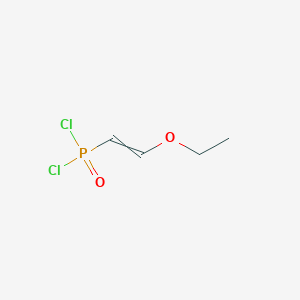
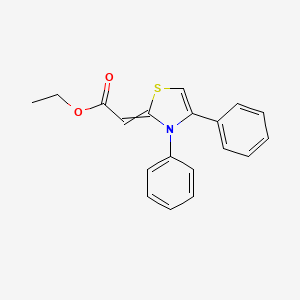
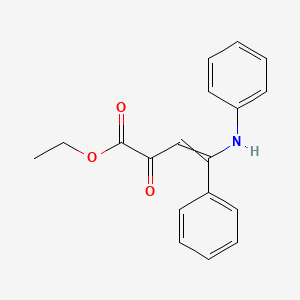
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
